molecular formula C26H44N2O10S B1681392 Albuterol Sulfate CAS No. 51022-70-9

Albuterol Sulfate

货号: B1681392
CAS 编号: 51022-70-9
分子量: 576.7 g/mol
InChI 键: BNPSSFBOAGDEEL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Albuterol Sulfate, also internationally known as salbutamol sulfate, is a short-acting β2-adrenergic receptor agonist (SABA) of significant research interest . Its primary research value lies in the study of bronchial smooth muscle relaxation and the treatment of reversible obstructive airway diseases . The mechanism of action is attributed to the stimulation of intracellular adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3', 5'-adenosine monophosphate (cyclic AMP) . Increased cyclic AMP levels are associated with the relaxation of bronchial smooth muscle and inhibition of the release of mediators of immediate hypersensitivity from cells, especially from mast cells . Researchers utilize this compound in various models related to asthma, chronic obstructive pulmonary disease (COPD), and exercise-induced bronchospasm . Beyond its pulmonary applications, it also serves as a tool in off-label research areas, such as an adjuvant treatment for hyperkalemia due to its ability to stimulate potassium flow into cells . The compound is typically administered via inhalation in clinical settings, but is also available for research in oral and intravenous dosage forms for mechanistic studies . Its pharmacokinetics include hepatic metabolism to albuterol 4'-O-sulfate, and it is predominantly eliminated through urinary excretion . This product is intended for research purposes in a laboratory setting only. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C13H21NO3.H2O4S/c2*1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;1-5(2,3)4/h2*4-6,12,14-17H,7-8H2,1-3H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPSSFBOAGDEEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44N2O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10881180
Record name Albuterol sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10881180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

576.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51022-70-9
Record name Albuterol sulfate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051022709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Albuterol sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10881180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALBUTEROL SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/021SEF3731
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

准备方法

合成路线和反应条件: 沙丁胺醇硫酸盐的制备涉及多个步骤。一种常见的方法从水杨酸开始,它在氯化剂的作用下与叔丁胺乙酰卤代试剂反应生成中间体。这种中间体经过进一步的反应,包括路易斯酸、酸试剂和还原剂,最终生成沙丁胺醇。 然后用硫酸将沙丁胺醇盐化,得到沙丁胺醇硫酸盐 .

工业生产方法: 沙丁胺醇硫酸盐的工业生产通常采用一锅法,使用 1,4-二恶烷、二甲苯、甲苯和氯仿等溶剂。 该过程涉及氧化、与叔丁胺反应和还原步骤,以生产高纯度的沙丁胺醇硫酸盐 .

科学研究应用

Respiratory Applications

Asthma Management
Albuterol sulfate is widely recognized for its effectiveness in treating asthma. It acts by relaxing bronchial smooth muscles, leading to bronchodilation. A study involving 50 children with mild-to-moderate asthma demonstrated that nebulized this compound significantly improved forced expiratory volume in one second (FEV1) compared to normal saline controls . In clinical settings, albuterol is often administered via inhalers or nebulizers, particularly for patients who struggle with inhalation techniques.

Chronic Obstructive Pulmonary Disease (COPD)
In patients with COPD, this compound is often combined with ipratropium bromide to enhance therapeutic efficacy. A multicenter trial indicated that this combination therapy resulted in greater improvements in pulmonary function than either drug alone . The combination allows for better symptomatic control and reduced frequency of exacerbations.

Cystic Fibrosis
this compound is also utilized in managing cystic fibrosis, where it helps alleviate bronchospasm associated with mucus obstruction. Nebulized albuterol has been shown to improve lung function and facilitate better clearance of airway secretions .

Dermatological Applications

Recent studies have investigated the use of this compound in dermatology, specifically for conditions like vitiligo. A clinical trial involving 20 patients undergoing epidermal cell suspension transplantation revealed that the application of this compound contributed to improved repigmentation outcomes compared to control sites . This novel application suggests potential benefits beyond traditional respiratory uses.

Case Studies and Clinical Trials

Case Study: Takotsubo Cardiomyopathy
A notable case involved a 78-year-old woman who developed Takotsubo cardiomyopathy after excessive use of an albuterol inhaler. This highlights the need for careful monitoring of patients using albuterol, particularly those with pre-existing cardiovascular conditions .

Premedication in Surgical Settings
In a randomized controlled trial assessing the effects of albuterol premedication on perioperative respiratory complications in children undergoing tonsillectomy, significant risk reduction was observed among those receiving albuterol compared to placebo . This finding emphasizes the importance of this compound in preoperative management.

Pharmacokinetics and Efficacy

This compound's pharmacokinetic profile supports its rapid onset and effectiveness. Studies show that improvements in FEV1 can be observed within minutes of administration, making it a critical agent for acute asthma attacks and other bronchospastic events .

作用机制

沙丁胺醇硫酸盐通过刺激支气管肌中的 β2-肾上腺素受体起作用。这种刺激导致腺苷酸环化酶的激活,从而增加环状腺苷单磷酸 (cAMP) 的水平。 cAMP 水平升高导致支气管平滑肌松弛,从而导致支气管扩张和缓解支气管痉挛 .

类似化合物:

    左旋沙丁胺醇: 这是沙丁胺醇的单一 R-异构体,对 β2 受体具有更高的亲和力。

    非诺特罗: 另一种用于支气管扩张的 β2-肾上腺素受体激动剂。

    特布他林: 一种用于治疗哮喘和慢性阻塞性肺病的 β2-肾上腺素受体激动剂。

独特性: 沙丁胺醇硫酸盐由于其作用起效快以及有多种形式可供选择,包括吸入器、片剂和静脉注射液,而独树一帜。 它在治疗急性支气管痉挛方面的广泛应用和有效性使其成为呼吸治疗中不可或缺的药物 .

相似化合物的比较

Albuterol Base vs. Albuterol Sulfate

While this compound and albuterol base share the same active moiety, their formulations differ:

  • Chemical Composition : this compound is a salt form stabilized with sulfate ions, improving solubility and delivery efficiency. Albuterol base lacks this modification .
  • Delivery Methods : this compound is predominant in MDIs and nebulizers (e.g., ProAir HFA, Ventolin HFA), whereas albuterol base is less common due to formulation challenges .
  • Clinical Equivalence : Studies show comparable efficacy between this compound MDIs and albuterol base MDIs in bronchodilation .

Table 1: Albuterol Formulations Comparison

Feature This compound HFA Albuterol Base MDI
Active Ingredient This compound Albuterol base
Propellant Hydrofluoroalkane (HFA) HFA or chlorofluorocarbon
Generic Availability Yes (e.g., ProAir) Limited
Cost Lower ($30–$60 per inhaler) Higher ($50–$70)
Bioavailability Enhanced via sulfate salt Slightly lower

Sources:

Levalbuterol Tartrate vs. This compound

Levalbuterol, the (R)-enantiomer of albuterol, is marketed as Xopenex. Unlike racemic this compound, it avoids the (S)-enantiomer, which may contribute to adverse effects like tachycardia .

  • Efficacy : Levalbuterol shows similar bronchodilatory effects but with a 50% lower dose (e.g., 0.63 mg vs. 1.25 mg this compound) .
  • Safety : Some studies report fewer side effects (e.g., tremors, hypokalemia) with levalbuterol, though evidence is mixed .
  • Cost : Levalbuterol is significantly more expensive than generic this compound .
Combination Therapies

Ipratropium Bromide + this compound
This combination (e.g., Combivent Respimat) is superior to albuterol alone in COPD:

  • FEV₁ Improvement : Peak FEV₁ increased by 25% vs. 15% with albuterol base alone .
  • Duration : Effects persist up to 6 hours post-inhalation .

Table 2: Combination vs. Monotherapy in COPD

Parameter Ipratropium + this compound Albuterol Base Alone
Peak FEV₁ Increase 25% 15%
Onset (Minutes) 15 15
Adverse Events Similar incidence Similar incidence

Source:

Propellant Formulations

Transition from chlorofluorocarbon (CFC) to HFA propellants altered aerosol performance:

  • Fine-Particle Dose : HFA-albuterol sulfate (e.g., Airomir) delivers 30–40% higher fine-particle mass vs. CFC formulations, improving lung deposition .
  • Device Compatibility : Large-volume holding chambers (e.g., Volumatic) optimize HFA-albuterol delivery vs. small-volume chambers .
Pharmacokinetic and Metabolic Differences
  • Sulfation Efficiency : (-)-Albuterol is sulfated 7.8-fold more efficiently than (+)-albuterol, affecting systemic exposure .
  • Metabolites : Albuterol 4'-O-sulfate is the primary metabolite, excreted renally .
  • Cardiovascular Effects : Both this compound and base reduce serum potassium (↓0.6–1.0 mEq/L) and increase heart rate (↑10–15 bpm), comparable to epinephrine .
Market and Cost Analysis

This compound dominates the global market due to generic availability and lower cost (e.g., $0.50–$1.00 per dose vs. $2.00–$3.00 for levalbuterol) . Regional price variations exist:

  • North America: $30–$60 per inhaler .
  • Europe : €20–€50 .

生物活性

Albuterol sulfate, a short-acting β2-adrenergic agonist, is primarily used for the treatment of asthma and chronic obstructive pulmonary disease (COPD). Its biological activity is characterized by its mechanism of action, pharmacokinetics, clinical efficacy, and potential adverse effects. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of this compound's biological activity.

This compound acts predominantly on the β2-adrenergic receptors in bronchial smooth muscle, leading to bronchodilation. This action is crucial for alleviating symptoms of bronchospasm associated with asthma and COPD. Additionally, albuterol inhibits the release of immediate hypersensitivity mediators from mast cells, which contributes to its anti-inflammatory effects .

Key Actions:

  • Bronchodilation: Relaxes bronchial smooth muscle.
  • Inhibition of Inflammatory Mediators: Reduces release from mast cells.
  • Minimal Cardiac Effects: While it can affect β1-adrenergic receptors, the impact on heart rate is negligible compared to its effects on β2 receptors .

Pharmacokinetics

This compound exhibits rapid absorption and onset of action. The pharmacokinetic profile indicates a peak effect typically observed within 30 minutes to 1 hour post-administration. The drug's half-life is approximately 3 to 6 hours, allowing for multiple doses throughout the day .

ParameterValue
Onset of Action15-30 minutes
Peak Effect30-60 minutes
Half-Life3-6 hours
Duration of Action4-6 hours

Clinical Efficacy

This compound has been extensively studied for its efficacy in improving lung function in patients with asthma and COPD. A notable study demonstrated that a combination therapy of albuterol with ipratropium bromide resulted in significantly greater improvements in forced expiratory volume in one second (FEV1) compared to albuterol alone .

Case Study: Takotsubo Cardiomyopathy

A case report highlighted a potential adverse effect associated with excessive use of albuterol. A 78-year-old woman developed Takotsubo cardiomyopathy after using her albuterol inhaler excessively over two days. This case emphasizes the importance of monitoring usage patterns in patients with chronic respiratory conditions .

Adverse Effects

While albuterol is generally well-tolerated, overuse can lead to significant side effects including:

  • Tachycardia: Increased heart rate due to β1 receptor stimulation.
  • Muscle Tremors: Commonly observed due to non-specific β2 receptor activation.
  • Hypokalemia: Low potassium levels can occur with high doses .

A study found that patients who overused albuterol reported higher rates of asthma-related symptoms and had poorer control over their condition compared to expected users .

Research Findings

Recent studies have explored the differential effects of albuterol isomers on immune responses. (R)-albuterol has been shown to decrease levels of inflammatory cytokines such as IL-2 and IL-13 in activated T cells, whereas (S)-albuterol does not exhibit similar anti-inflammatory properties . This distinction highlights the importance of understanding the specific biological activities associated with each isomer.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Albuterol Sulfate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Albuterol Sulfate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。